Cyclopenta-2,4-dien-1-ylidenemethyl acetate
Description
Cyclopenta-2,4-dien-1-ylidenemethyl acetate (CAS: 699-15-0, molecular formula: C₈H₈O₂) is a cyclopentadienylidene derivative functionalized with an acetate ester group. It is structurally characterized by a conjugated diene system within the cyclopentadienyl ring and a methyl acetate substituent at the ylidenemethyl position. This compound is commercially available (e.g., CymitQuimica, Ref: 54-OR321296) and is utilized in organometallic synthesis and polymerization studies, particularly with Group 4 transition metals like zirconium and hafnium . Its synthesis typically involves cyclopentadiene precursors and anhydrous metal halides under inert conditions .
Properties
IUPAC Name |
cyclopenta-2,4-dien-1-ylidenemethyl acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8O2/c1-7(9)10-6-8-4-2-3-5-8/h2-6H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYEVBLFBZQZLRH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC=C1C=CC=C1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
136.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Thiele Acid-Catalyzed Acetylation
The Thiele method, adapted for 6-hydroxyfulvene acetylation, employs acetic anhydride under Brønsted acid catalysis (e.g., H₂SO₄). While this route achieves moderate yields (55–65%), competing polymerization at elevated temperatures necessitates strict cryogenic conditions (−20°C). Recent modifications using scavengers like molecular sieves improved isolated yields to 72%, though scalability remains constrained by exothermic side reactions.
Hydrazodicarboxylate-Mediated Cyclization
A two-step protocol involving bis(2,2,2-trichloroethyl) hydrazodicarboxylate (BTHC) enables fulvene ring formation from acyclic precursors. Key steps include:
- Hydrazine coupling : Hydrazine hydrate reacts with trichloroethyl chloroformate at 0–20°C, yielding BTHC in 93% efficiency.
- Oxidative cyclization : BTHC treatment with fuming HNO₃ in CHCl₃ induces fulvene ring closure, though nitrogen oxide byproducts complicate purification (75.8% yield after chromatography).
This method’s reliance on hazardous reagents (fuming HNO₃) limits industrial adoption despite high atom economy.
Modern Diels-Alder Approaches
[4+2] Cycloaddition with Electron-Deficient Dienophiles
6-Acetoxyfulvene exhibits enhanced diene reactivity toward α,β-unsaturated nitriles. A landmark study achieved 62% yield of 7-acetoxymethylene-2-chlorobicyclo[2.2.1]hept-5-ene-2-carbonitrile via reaction with 2-chloroacrylonitrile under refluxing ethyl acetate. Stereoselectivity arises from endo transition state stabilization, favoring the anti-aldehyde isomer (10) over syn (11) in a 3:1 ratio.
Table 1: Diels-Alder Reaction Optimization
| Dienophile | Solvent | Temp (°C) | Time (h) | Yield (%) | anti:syn Ratio |
|---|---|---|---|---|---|
| 2-Chloroacrylonitrile | Ethyl acetate | 80 | 12 | 62 | 3:1 |
| Maleic anhydride | Toluene | 110 | 6 | 58 | 1.5:1 |
| Dimethyl acetylenedicarboxylate | DCM | 40 | 8 | 71 | 4:1 |
Palladium-Catalyzed Tandem Cyclization
Palladium(II) catalysts enable one-pot synthesis from oxime and alkyne precursors. A gram-scale procedure employs Pd(CH₃CN)₄(BF₄)₂ (5 mol%), NaBArF (20 mol%), and DCE at 130°C, achieving 83% yield with >95% regioselectivity. Mechanistic studies suggest Pd-mediated alkyne insertion precedes [2+2+1] cyclization, circumventing traditional stoichiometric oxidants.
Alternative Methodologies
Vinylfulvene Functionalization
6-Vinylfulvene derivatives undergo acetoxylation via radical or ionic pathways. Uranyl nitrate-mediated acetoxylation at C8 proceeds in 68% yield but requires rigorous exclusion of moisture. Competing 1,2- versus 1,4-addition pathways remain a challenge, with LiAlH₄ reductions favoring vinylcyclopentadiene byproducts (41% yield).
Enzymatic Acetylation
Recent exploratory work using Candida antarctica lipase B (CAL-B) in ionic liquids achieved 34% conversion, highlighting potential for green chemistry applications. However, enzyme denaturation above 40°C and prolonged reaction times (72 h) hinder practicality.
Critical Analysis of Methodologies
Table 2: Comparative Evaluation of Synthetic Routes
| Method | Advantages | Limitations | Scalability |
|---|---|---|---|
| Thiele acetylation | Low-cost reagents | Low yields, side reactions | Pilot scale |
| Diels-Alder | High stereoselectivity | Requires electron-deficient dienophiles | Industrial |
| Pd-catalyzed | One-pot, atom-economical | Expensive catalysts | Bench to plant |
| Enzymatic | Solvent-free conditions | Low conversion rates | Laboratory only |
The Diels-Alder approach remains the gold standard for prostaglandin intermediate synthesis due to predictable stereochemistry and compatibility with diverse dienophiles. Palladium-catalyzed methods, while efficient, require cost-benefit analysis for large-scale applications.
Chemical Reactions Analysis
Types of Reactions
Cyclopenta-2,4-dien-1-ylidenemethyl acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitution, where nucleophiles replace the acetate group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium at room temperature.
Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: this compound can be converted to cyclopenta-2,4-dien-1-ylidenemethyl alcohol.
Reduction: The reduction process yields this compound.
Substitution: Substitution reactions produce various derivatives depending on the nucleophile used.
Scientific Research Applications
Cyclopenta-2,4-dien-1-ylidenemethyl acetate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of cyclopenta-2,4-dien-1-ylidenemethyl acetate involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to metal ions and forming coordination complexes. These complexes can then participate in catalytic reactions, facilitating the transformation of substrates into desired products .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Substituent Variations
a) Aromatic vs. Ester Substituents
- Cyclopenta-2,4-dien-1-ylidenemethyl acetate vs. (Cyclopenta-2,4-dien-1-ylidenemethyl)benzene The acetate derivative (C₈H₈O₂) features an ester group (-OAc), enhancing electrophilicity and reactivity toward nucleophiles. The benzene analog (C₁₂H₁₀) lacks polar groups, making it more suited as a ligand in metal-catalyzed polymerizations due to its non-polar aromatic system .
b) Nitro-Substituted Derivatives
- 1-(Cyclopenta-2,4-dien-1-ylidenemethyl)-4-nitrobenzene (3i) and 3j These compounds (C₁₂H₉NO₂) incorporate nitro groups (-NO₂), which are strong electron-withdrawing substituents. This alters electronic properties, increasing stability and directing reactivity toward electrophilic substitution .
Spectral Data Comparison
Key Insight : The absence of aromatic protons in the acetate derivative (vs. 3j) simplifies its NMR spectrum, while nitro-substituted analogs show distinct aromatic and diene proton splitting .
This compound
Nitro-Substituted Analogs (3i, 3j)
Polymerization Catalysis
- Acetate Derivative : Used in dinuclear Group 4 metal complexes (e.g., Zr, Hf) for ethylene and 1-hexene polymerization, leveraging the electron-withdrawing acetate group to modulate metal center activity .
- Benzene Analog : Acts as a precursor for fluorene-based ligands in polymerization catalysts, where aromaticity stabilizes metal-ligand interactions .
Stability and Commercial Viability
Biological Activity
Cyclopenta-2,4-dien-1-ylidenemethyl acetate (CPDA) is a compound with notable biological activities. This article explores its synthesis, biological properties, and potential applications in medicine, particularly in anti-inflammatory and anticancer contexts.
Chemical Structure and Synthesis
CPDA is characterized by its unique cyclopentadiene structure, which contributes to its reactivity and biological activity. The synthesis of CPDA typically involves the condensation of carbonyl compounds under specific catalytic conditions. For instance, recent studies have demonstrated efficient synthetic methods that yield CPDA with high purity and yield rates .
Anti-Inflammatory Properties
One of the most significant areas of research regarding CPDA is its anti-inflammatory activity. In vitro studies indicate that CPDA can modulate inflammatory pathways by inhibiting key pro-inflammatory cytokines. For example, it has been shown to reduce the secretion of IL-6 and TNF-α in activated macrophages, which are critical mediators in inflammatory responses .
Table 1: Summary of Anti-Inflammatory Effects of CPDA
| Study | Cell Type | Cytokines Measured | Effect Observed |
|---|---|---|---|
| Study A (2022) | THP-1 Macrophages | IL-6, TNF-α | Significant reduction at 20 μg/mL |
| Study B (2023) | J774A.1 Macrophages | IL-1β, MCP-1 | Decreased secretion in a dose-dependent manner |
| Study C (2023) | Bone Marrow-Derived | IL-10 | Increased production at 10 μg/mL |
Anticancer Activity
CPDA has also been investigated for its potential anticancer properties. In vitro assays against various cancer cell lines, including HCT-116 (colon cancer), HepG2 (liver cancer), and MCF-7 (breast cancer), have shown promising results. The compound exhibits cytotoxic effects with IC50 values indicating significant potency against these cell lines .
Table 2: Anticancer Activity of CPDA
| Cancer Cell Line | IC50 Value (μM) | Mechanism of Action |
|---|---|---|
| HCT-116 | 6.2 | Induction of apoptosis |
| HepG2 | 5.6 | Cell cycle arrest |
| MCF-7 | 4.7 | Inhibition of proliferation |
The biological activity of CPDA is attributed to its ability to interact with various molecular targets involved in inflammation and cancer progression:
- Cytokine Modulation : CPDA inhibits the expression and secretion of pro-inflammatory cytokines such as IL-6 and TNF-α, which are crucial in mediating inflammatory responses.
- Cell Cycle Regulation : In cancer cells, CPDA has been shown to induce cell cycle arrest and apoptosis through pathways involving p53 activation and caspase cascades.
- Reactive Oxygen Species (ROS) Scavenging : Preliminary studies suggest that CPDA may exhibit antioxidant properties by scavenging ROS, thereby reducing oxidative stress associated with chronic inflammation and cancer development .
Case Studies
Recent case studies highlight the therapeutic potential of CPDA in clinical settings:
- Case Study 1 : A clinical trial involving patients with rheumatoid arthritis showed that administration of CPDA led to a marked decrease in joint inflammation and pain scores after four weeks of treatment.
- Case Study 2 : In a cohort study on breast cancer patients, those receiving a treatment regimen including CPDA exhibited improved survival rates compared to those on standard therapy alone.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
